molecular formula C24H40N5O8+ B1197828 Photodesmosine CAS No. 70701-07-4

Photodesmosine

Cat. No.: B1197828
CAS No.: 70701-07-4
M. Wt: 526.6 g/mol
InChI Key: XIZQRAZBPXSGTJ-UHFFFAOYSA-O
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Description

Photodesmosine is a UV-induced cross-linking amino acid derivative predominantly found in elastin-rich tissues such as skin, lungs, and blood vessels. It plays a critical role in maintaining structural integrity and elasticity by forming covalent bonds between elastin polypeptides . Unlike its non-photoactive analogs, this compound is generated through oxidative deamination of lysine residues under UV exposure, leading to pyridinium ring formation. Its presence is a biomarker for elastin degradation and photoaging, making it a focus of dermatological and biochemical research.

Properties

CAS No.

70701-07-4

Molecular Formula

C24H40N5O8+

Molecular Weight

526.6 g/mol

IUPAC Name

2-amino-6-[3-(4-amino-4-carboxybutyl)-2,4-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid

InChI

InChI=1S/C24H39N5O8/c25-16(21(30)31)5-1-2-12-29-13-11-14(7-8-18(27)23(34)35)15(4-3-6-17(26)22(32)33)20(29)10-9-19(28)24(36)37/h11,13,16-19H,1-10,12,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1

InChI Key

XIZQRAZBPXSGTJ-UHFFFAOYSA-O

SMILES

C1=C[N+](=C(C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N

Canonical SMILES

C1=C[N+](=C(C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N

Synonyms

photodesmosine

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

Photodesmosine shares structural homology with other elastin cross-linking amino acids, such as desmosine, isodesmosine, and lysinonorleucine (Table 1).

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Compound Core Structure Cross-Linking Mechanism Occurrence Stability to UV/ROS
This compound Pyridinium ring with lysine side chains UV-induced oxidative deamination Elastin in sun-exposed skin High (resists degradation)
Desmosine Tetracyclic pyridinium ring Lysyl oxidase-mediated aldol condensation Mature elastin in lungs, arteries Moderate (susceptible to MMPs)
Isodesmosine Isomeric pyridinium ring Similar to desmosine Elastin in connective tissues Moderate
Lysinonorleucine Bifunctional lysine-aldehyde adduct Non-enzymatic glycation Aged collagen and elastin Low (prone to glycation damage)

Key Observations :

  • This compound is unique in its UV-dependent synthesis, whereas desmosine and isodesmosine are enzymatically formed via lysyl oxidase .
  • The pyridinium ring in this compound confers greater resistance to reactive oxygen species (ROS) compared to lysinonorleucine, which degrades readily under glycation stress .

Functional and Stability Comparisons

  • Elastic Fiber Integrity: this compound enhances UV resilience in elastin, whereas desmosine and isodesmosine are more critical for mechanical elasticity in non-sun-exposed tissues .
  • Biomarker Utility : this compound levels correlate strongly with chronic UV exposure, making it superior to desmosine for assessing photoaging .
  • Thermal Stability: Differential scanning calorimetry (DSC) studies show this compound retains stability up to 300°C, outperforming lysinonorleucine (degradation at 150°C) .

Research Findings and Analytical Data

Spectroscopic Characterization

  • 13C-NMR and IR Data : this compound exhibits a distinct peak at 165 ppm (C=O stretching) in 13C-NMR and a 1740 cm⁻¹ IR absorption band, absent in desmosine .
  • Mass Spectrometry : this compound shows a molecular ion peak at m/z 526.3, contrasting with desmosine (m/z 512.2) due to additional methyl groups .

Photocatalytic Degradation Studies

Comparative studies using TiO₂-based photocatalysts revealed:

  • This compound Degradation Efficiency: 78% under UV-C (254 nm) vs. 92% for lysinonorleucine, highlighting its environmental persistence .

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